

# WNK463: A Potent Pan-Inhibitor of With-No-Lysine (WNK) Kinases

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## Compound of Interest

Compound Name: WNK463

Cat. No.: B611815

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## Introduction

The With-No-Lysine (WNK) family of serine/threonine kinases, comprising WNK1, WNK2, WNK3, and WNK4, are crucial regulators of ion homeostasis, blood pressure, and cell volume. [1] Dysregulation of the WNK signaling pathway is implicated in various pathologies, including hypertension and certain cancers, making these kinases attractive therapeutic targets.

**WNK463** is a potent, orally bioavailable pan-WNK kinase inhibitor that has demonstrated significant effects on cardiovascular and renal functions in preclinical models.[1][2] This document provides a comprehensive overview of the inhibitory activity of **WNK463** against the four WNK isoforms, detailed experimental protocols for assessing its activity, and a depiction of the WNK signaling pathway.

## WNK463 IC50 Values

**WNK463** demonstrates potent inhibitory activity against all four members of the WNK kinase family. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined through in vitro kinase assays.

Kinase	IC50 (nM)
WNK1	5[3][4]
WNK2	1[3][4]
WNK3	6[3][4]
WNK4	9[3][4]

## WNK Signaling Pathway

WNK kinases are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[5][6][7] Upon activation, WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[5][6] This signaling cascade plays a vital role in maintaining electrolyte balance and blood pressure. The activity of WNK kinases is regulated by various upstream signals, including hormones like angiotensin II and aldosterone, as well as by the CUL3/KLHL3 E3 ubiquitin ligase complex, which targets WNKs for degradation.[8][9]



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A diagram of the WNK signaling pathway.

## Experimental Protocols

The IC<sub>50</sub> values of **WNK463** are typically determined using in vitro kinase assays. Two common methods are the mobility shift assay and the ADP-Glo™ kinase assay. Below are detailed methodologies for these assays.

### In Vitro Kinase Inhibition Assay: Mobility Shift Method

This assay measures the phosphorylation of a substrate peptide by a WNK kinase, where the phosphorylated product is separated from the unphosphorylated substrate based on a change in electrophoretic mobility.

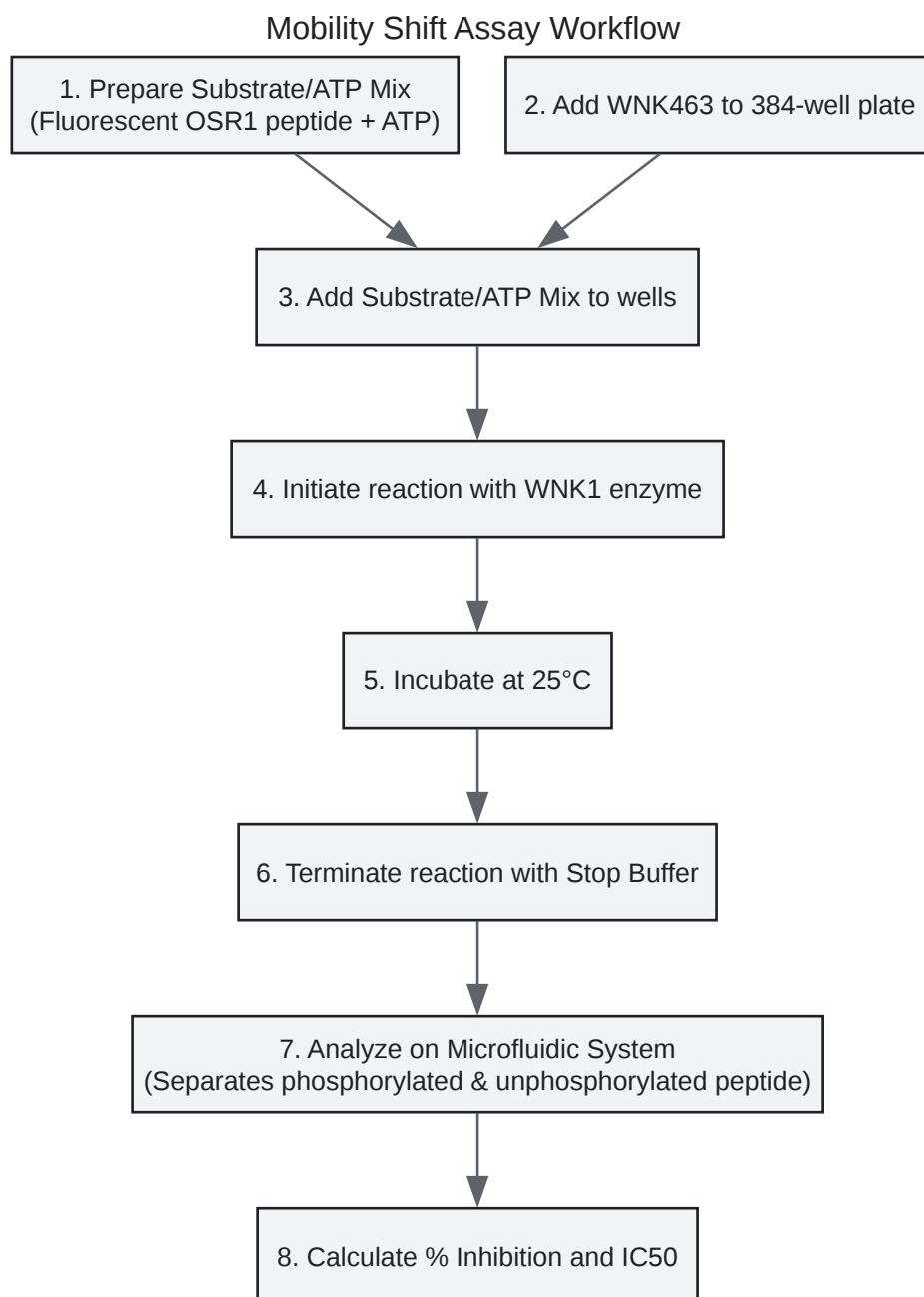
#### 1. Materials and Reagents:

- Recombinant human WNK1 (e.g., GST-WNK1(1-491))
- Fluorescein-labeled OSR1 peptide substrate
- ATP
- **WNK463** (or other test compounds) dissolved in DMSO
- Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl<sub>2</sub>, 0.01% Tween 20, 2 mM DTT[4]
- Stop Buffer: 0.2% coating reagent with 2 mM EDTA[4]
- 384-well plates
- Microfluidic chip-based electrophoresis system (e.g., LabChip 3000)

#### 2. Assay Procedure:

- Prepare a mixture of the fluorescein-labeled OSR1 peptide substrate and ATP in the reaction buffer. Final concentrations are typically around 10 μM for the peptide and 25 μM for ATP.[4]
- Add **WNK463** at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.
- Add the peptide/ATP mixture to the wells containing the inhibitor.

- Initiate the kinase reaction by adding the recombinant WNK1 enzyme to a final concentration of approximately 25 nM.[\[4\]](#)
- Incubate the reaction at 25°C for a set period (e.g., 3 hours).[\[4\]](#)
- Terminate the reaction by adding the stop buffer.
- Analyze the samples using a microfluidic chip-based electrophoresis system to separate and quantify the phosphorylated and unphosphorylated substrate.
- Calculate the percentage of inhibition for each concentration of **WNK463** and determine the IC50 value by fitting the data to a dose-response curve.



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Workflow for the Mobility Shift Kinase Assay.

## In Vitro Kinase Inhibition Assay: ADP-Glo™ Method

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

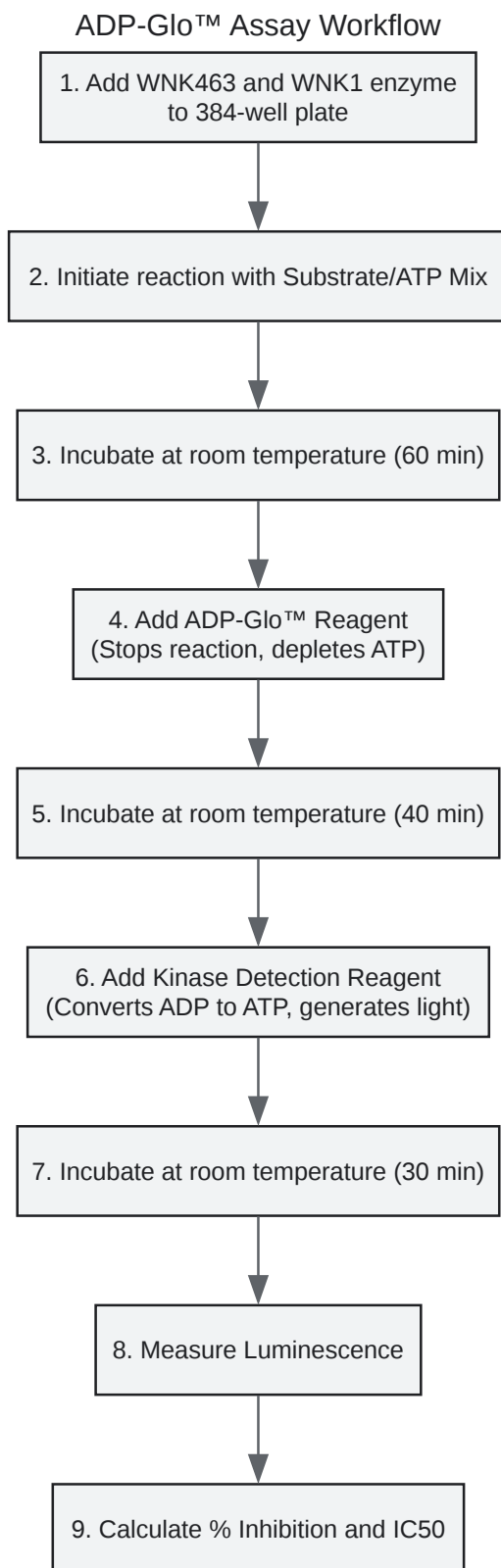
### 1. Materials and Reagents:

- Recombinant human WNK1
- Substrate (e.g., Myelin Basic Protein or a specific peptide like OSR1)
- ATP
- **WNK463** (or other test compounds) dissolved in DMSO
- WNK1 Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 2 mM MnCl<sub>2</sub>, 50 μM DTT[3]
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- 384-well white opaque plates
- Luminometer

## 2. Assay Procedure:

- Dilute the WNK1 enzyme, substrate, ATP, and **WNK463** in the WNK1 Kinase Buffer.
- In a 384-well plate, add 1 μl of **WNK463** at various concentrations or DMSO (for control).[3]
- Add 2 μl of the WNK1 enzyme.[3]
- Initiate the reaction by adding 2 μl of the substrate/ATP mixture.[3]
- Incubate the reaction at room temperature for 60 minutes.[3]
- Add 5 μl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
- Add 10 μl of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
- Measure the luminescence using a plate reader.

- Calculate the percentage of inhibition for each concentration of **WNK463** and determine the IC50 value.





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## References

- 1. mybiosource.com [mybiosource.com]
- 2. ulab360.com [ulab360.com]
- 3. promega.jp [promega.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional interactions of the SPAK/OSR1 kinases with their upstream activator WNK1 and downstream substrate NKCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism and inhibitor characterization of WNK1 kinase. | Sigma-Aldrich [merckmillipore.com]
- 7. Kinetic mechanism and inhibitor characterization of WNK1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SPAK/OSR1 regulate NKCC1 and WNK activity: analysis of WNK isoform interactions and activation by T-loop trans-autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
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